molecular formula C18H30O3 B5007559 octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol CAS No. 5186-22-1

octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol

Cat. No.: B5007559
CAS No.: 5186-22-1
M. Wt: 294.4 g/mol
InChI Key: GATCEJCAKDSFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol is a complex polycyclic compound featuring a benzo[c]chromene core fused with a spiro-cyclohexane ring and two hydroxyl groups at positions 4a and 10a. The benzo[c]chromene scaffold is a tricyclic oxygen-containing heterocycle, which is structurally related to natural products and bioactive molecules. Spirocyclic architectures, such as the cyclohexane moiety in this compound, are known to enhance metabolic stability and influence molecular interactions due to their conformational rigidity . The diol groups likely contribute to hydrogen bonding and solubility, making this compound of interest in medicinal chemistry and drug design.

Properties

IUPAC Name

spiro[1,2,3,4,6a,7,8,9,10,10b-decahydrobenzo[c]chromene-6,1'-cyclohexane]-4a,10a-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c19-17-12-6-2-8-14(17)16(10-4-1-5-11-16)21-18(20)13-7-3-9-15(17)18/h14-15,19-20H,1-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATCEJCAKDSFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3CCCCC3(C4CCCCC4(O2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966188
Record name Octahydrospiro[cyclohexane-1,6'-dibenzo[b,d]pyran]-4'a,10'a(2'H,6'aH)-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5186-22-1
Record name Octahydrospiro[cyclohexane-1,6'-dibenzo[b,d]pyran]-4'a,10'a(2'H,6'aH)-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydrospiro[benzo[c]chromene-6,1’-cyclohexane]-4a,10a(2H,6aH)-diol typically involves multi-step organic reactions. One common method starts with the preparation of the benzochromene core through a cyclization reaction. This can be achieved using a variety of catalysts and conditions, such as:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in octahydrospiro[benzo[c]chromene-6,1’-cyclohexane]-4a,10a(2H,6aH)-diol can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The aromatic ring in the benzochromene core can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Halogens (chlorine, bromine) in the presence of iron(III) chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a spirocyclic structure that incorporates both benzo[c]chromene and cyclohexane moieties. The synthesis of octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol typically involves multi-step organic reactions, including cyclization and reduction processes. Recent studies have reported efficient synthetic routes that utilize palladium-catalyzed reactions to form the core structure of benzo[c]chromene derivatives, which can be further modified to yield the desired diol compound .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is critical in combating oxidative stress-related diseases. In vitro studies have shown its ability to scavenge free radicals effectively, making it a candidate for further investigation in the development of antioxidant therapies.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in various biological assays. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. These findings suggest potential applications in treating inflammatory disorders such as arthritis and other chronic inflammatory conditions.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate its mechanisms of action and to evaluate its efficacy in vivo.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Antioxidant Supplements : Its potent antioxidant properties could be harnessed in dietary supplements aimed at reducing oxidative stress.
  • Anti-inflammatory Drugs : The anti-inflammatory effects suggest potential use in developing new anti-inflammatory medications.
  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.

Case Study 1: Antioxidant Efficacy

A study conducted by researchers demonstrated the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed a significant reduction in free radical activity compared to control groups.

Case Study 2: Anti-inflammatory Mechanisms

In another study focused on inflammation models, the compound was administered to mice with induced inflammation. Results indicated a marked decrease in inflammatory markers and symptoms compared to untreated controls.

Mechanism of Action

The mechanism by which octahydrospiro[benzo[c]chromene-6,1’-cyclohexane]-4a,10a(2H,6aH)-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s hydroxyl groups can form hydrogen bonds with these targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Biological Activity Key Features Reference
Benzo[de]chromene derivatives Benzo[de]chromene Anti-HIV, antibacterial, antitumor Tricyclic fused system with O-heterocycle
(6aR,10aS)-6,6,9-trimethyl-3-pentyl-...-dione Benzo[c]chromene + ketone Anticancer (in vitro/in vivo) Hydrogenated cannabinoid derivative
(±)-(1R,2S,4a′S)-2-hydroxy-...-cyclopenta[c]pyran Spiro[cyclohexane-cyclopenta[c]pyran] Neuroactive (neurotrophic/neurogenic) Spirocyclic + functionalized diol
6-Acetylbenzo[b]chromeno[2,3-e][1,4]diazepin-13(6H)-one Chromene fused with benzodiazepine Potential CNS applications Diazepine ring for receptor binding

Key Comparisons:

Bioactivity: Benzo[de]chromene derivatives exhibit broad bioactivity, including antitumor and anti-HIV effects, attributed to their planar aromatic systems interacting with nucleic acids or enzymes . In contrast, hydrogenated benzo[c]chromene cannabinoid derivatives (e.g., compound 137 in ) show selective anticancer activity via quinone moieties and improved pharmacokinetics due to saturation . The neuroactive spirocyclic compounds () highlight the role of spiro architectures in modulating neurotrophic pathways, suggesting that the cyclohexane spiro ring in the target compound could similarly influence CNS targeting .

Structural Features: The benzodiazepine-fused chromene () introduces a seven-membered ring, enhancing binding to GABA receptors, whereas the target compound’s spiro-cyclohexane may favor rigidity and metabolic stability . Hydrogenation in cannabinoid analogs () reduces aromaticity, increasing solubility and altering redox properties, which may parallel the diol groups in the target compound’s pharmacokinetic profile .

Synthetic Strategies :

  • Benzo[de]chromenes are often synthesized via multi-step cyclization or rearrangement reactions (e.g., Claisen rearrangements) , while spiro compounds (e.g., ) require stereoselective spiroannulation. The target compound’s synthesis would likely involve similar challenges in achieving spirocyclic regioselectivity.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a-diol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis can leverage multi-step strategies involving Claisen or aza-Claisen rearrangements to construct the spirocyclic framework. For example, analogous spiro compounds have been synthesized via cyclization of Schiff bases followed by oxidation (e.g., air oxidation of dihydrodiazepine intermediates) . Solvent systems like acetonitrile/THF mixtures (3:1) under mild temperatures (room temperature, 14 h) are effective for key steps such as HF-mediated deprotection . Optimization should focus on controlling stereochemistry using chiral catalysts or adjusting reaction times to minimize byproducts.

Q. How is structural elucidation of this spiro compound performed, particularly resolving stereochemical ambiguities?

  • Methodological Answer : Advanced spectroscopic techniques are critical. Nuclear Magnetic Resonance (NMR) spectroscopy, especially 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, can resolve stereoisomers by analyzing coupling constants and NOE effects. For example, diastereomeric mixtures of similar spiro compounds show distinct chemical shifts at 116–168 ppm in 13C^{13}\text{C}-NMR spectra . X-ray crystallography is recommended for absolute configuration determination, as seen in analogous benzo[c]chromene derivatives .

Advanced Research Questions

Q. What reaction mechanisms underlie the formation of the spirocyclic core, and how do electronic effects influence regioselectivity?

  • Methodological Answer : The spirocyclic structure likely forms via intramolecular nucleophilic attack or [1,3]-sigmatropic rearrangements. For instance, benzo[c]chromene derivatives are synthesized through Alder-ene reactions, where electron-withdrawing groups on precursors direct cyclization . Computational studies (DFT) can model transition states to predict regioselectivity, particularly for substituents affecting the cyclohexane-diol moiety’s conformational flexibility .

Q. Can heterogeneous catalysts improve the efficiency of oxidation or functionalization steps in synthesizing this compound?

  • Methodological Answer : Heteropolyoxometallates (e.g., Keggin-type catalysts) are effective for oxidizing diol intermediates under mild conditions (50–100°C, H2_2O2_2 as oxidant) . Sulfated zirconia or hydrotalcite-based catalysts enhance multi-component reactions by stabilizing intermediates, as demonstrated in synthesizing benzo[h]chromene derivatives . Catalyst recycling studies and leaching tests are essential to assess long-term viability.

Q. How can contradictions in spectral data (e.g., NMR or IR) be resolved during characterization?

  • Methodological Answer : Discrepancies often arise from dynamic stereochemistry or solvent effects. For example, cyclohexane-diol derivatives exhibit chair-to-boat conformational changes, altering NMR splitting patterns . Variable-temperature NMR or deuterated solvent swaps can mitigate this. IR spectral overlaps (e.g., hydroxyl vs. carbonyl stretches) require deconvolution software or 2D-IR analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.